2-[4-(Hydroxymethyl)phenoxy]benzonitrile
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Overview
Description
2-[4-(Hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(Hydroxymethyl)benzonitrile with 2-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions . The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)phenoxy]benzonitrile.
Reduction: 2-[4-(Hydroxymethyl)phenoxy]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenoxy]benzonitrile is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenoxy and benzonitrile groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Similar structure but lacks the phenoxy group.
2-Phenoxybenzonitrile: Similar structure but lacks the hydroxymethyl group.
4-Hydroxybenzonitrile: Similar structure but lacks the hydroxymethyl group and has a hydroxyl group instead of a phenoxy group.
Uniqueness
2-[4-(Hydroxymethyl)phenoxy]benzonitrile is unique due to the presence of both the hydroxymethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H11NO2 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2 |
InChI Key |
PTJBIEPYEKWSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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